Methylaminoacetaldehyde dimethyl acetal
Overview
Description
Methylaminoacetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-methylaminoethane, is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a molecular weight of 119.16 g/mol. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
Methylaminoacetaldehyde dimethyl acetal, also known as 2,2-Dimethoxy-N-methylethanamine, is primarily used as a reactant in the synthesis of various pharmaceutical compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The compound acts as a reactant in various chemical reactions. For instance, it can be used to synthesize Aza[3.3.2] cyclazines by reacting with 5-methyloxazolo[3,2-a]pyridinium salts via synthesis of functionalized 5-aminoindolizines intermediates .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. In the case of synthesizing Aza[3.3.2] cyclazines, it participates in the formation of functionalized 5-aminoindolizines intermediates .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products it helps synthesize. For example, in the synthesis of methimazole, an antithyroid drug, it contributes to the inhibition of thyroid peroxidase, thereby hindering the oxidation of iodide absorbed into the thyroid and the coupling of tyrosine, hindering the synthesis of thyroxine (T4) and triiodothyronine (T3) .
Preparation Methods
Methylaminoacetaldehyde dimethyl acetal can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetaldehyde dimethyl acetal with a methylamine methanol solution. The reaction is typically carried out in an autoclave at elevated temperatures (130-135°C) and pressures (up to 1.2 MPa) for about six hours. After the reaction, the mixture is cooled, neutralized, and the product is isolated through vacuum distillation .
Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product. The use of dehydrating agents and catalysts can further optimize the reaction efficiency .
Chemical Reactions Analysis
Methylaminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various substituted amines, aldehydes, and other functionalized organic compounds .
Scientific Research Applications
Methylaminoacetaldehyde dimethyl acetal has several scientific research applications:
Comparison with Similar Compounds
Methylaminoacetaldehyde dimethyl acetal can be compared with similar compounds such as:
Aminoacetaldehyde dimethyl acetal: Similar in structure but lacks the methyl group on the nitrogen atom.
Dimethylaminoacetaldehyde diethyl acetal: Contains ethyl groups instead of methyl groups on the acetal moiety.
Chloroacetaldehyde dimethyl acetal: Contains a chlorine atom instead of a methylamino group.
The uniqueness of this compound lies in its specific reactivity and applications in synthesizing biologically active compounds and its role as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2,2-dimethoxy-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIEJNVCICTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051620 | |
Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless clear liquid; [MSDSonline] | |
Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Vapor Pressure |
4.5 [mmHg] | |
Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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CAS No. |
122-07-6 | |
Record name | (Methylamino)acetaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Record name | Methylaminoacetaldehyde dimethyl acetal | |
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Record name | Ethanamine, 2,2-dimethoxy-N-methyl- | |
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Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Record name | 2,2-dimethoxyethylmethylamine | |
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Record name | 2,2-DIMETHOXYETHYLMETHYLAMINE | |
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Record name | 2,2-DIMETHOXYETHYL(METHYL)AMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction Methylaminoacetaldehyde dimethyl acetal is known for?
A1: this compound is frequently employed in condensation reactions. For example, it reacts with potassium thiocyanate in acidic conditions to produce 2-14C-Methimazole []. It can also react with resorcinol or methylresorcinol in an acidic medium, leading to the formation of 2,2-bis[(2,4-dihydroxyaryl)ethyl]methylamine hydrochlorides [].
Q2: How does this compound interact with calixarenes?
A2: this compound, along with formalin, reacts with calixarenes through Mannich reactions. This results in the formation of Mannich bases with the calixarene platform. Specifically, calix[4]resorcinols modified with acetal groups in the aminomethyl fragment, synthesized via this method, demonstrate a unique aggregation behavior. These modified calix[4]resorcinols form head-to-head supramolecular aggregates in chloroform at low concentrations [].
Q3: Are there any applications of this compound in material science?
A3: Yes, this compound can be used to modify polysaccharides like starch, gum, or cellulose. When reacted with these polysaccharides, it introduces acetal groups, resulting in polysaccharide esters. These modified polysaccharides have various applications such as coatings, adhesives, paper additives, and even in foodstuffs [].
Q4: What analytical techniques are commonly used to study this compound and its derivatives?
A4: Various analytical techniques are employed to characterize this compound and its reaction products. For instance, dielcometric titration was used to study the aggregation behavior of calix[4]resorcinols modified with acetal groups derived from this compound []. Additionally, radio purity analysis is crucial when working with radiolabeled derivatives like 2-14C-Methimazole, synthesized using this compound [].
Q5: Is there research exploring the structure-activity relationship of compounds derived from this compound?
A5: Yes, research has investigated the structure and properties of N-[2,2-bis(2,4-dihydroxyaryl)ethyl]-N-methylamines and their hydrohalides, which are synthesized using this compound []. While detailed structure-activity relationship studies are not explicitly described in the provided abstracts, this area of research highlights the interest in understanding how structural modifications to this compound derivatives influence their properties and potential applications.
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